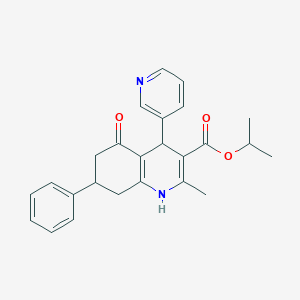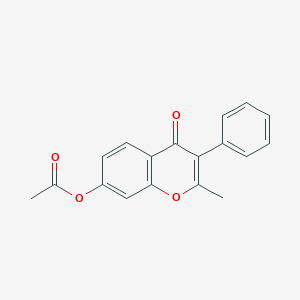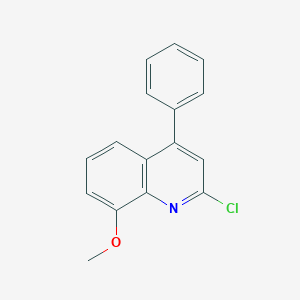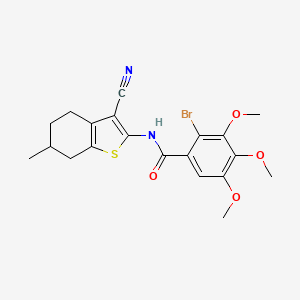![molecular formula C14H17BrN2O2 B4966908 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione, also known as BRD-9424, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione acts as an inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a role in gene expression regulation. By inhibiting BRD4, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can modulate gene expression and affect various cellular processes.
Biochemical and Physiological Effects:
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, modulation of gene expression, enhancement of synaptic plasticity, and improvement of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in lab experiments is its specificity for BRD4, which allows for targeted modulation of gene expression. However, one limitation is the potential for off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several possible future directions for research on 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione. One direction is the development of new drugs based on the structure of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione for the treatment of various diseases. Another direction is the investigation of the potential use of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione in combination with other drugs for synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione and its effects on various cellular processes.
Synthesemethoden
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione can be synthesized using a multi-step process that involves the reaction of 3-bromoaniline with 2-methyl-2-oxazoline to form an intermediate compound. This intermediate compound is then reacted with phthalic anhydride to form the final product, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has shown potential in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been identified as a potential lead compound for the development of new drugs targeting various diseases. In cancer research, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione has been shown to enhance synaptic plasticity and improve cognitive function.
Eigenschaften
IUPAC Name |
1-[1-(3-bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-9(2)14(17-12(18)6-7-13(17)19)16-11-5-3-4-10(15)8-11/h3-5,8-9,14,16H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFUTMDQEZHSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(NC1=CC(=CC=C1)Br)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Bromoanilino)-2-methylpropyl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966827.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)


![N,N-diethyl-2-[(4-phenyl-1-phthalazinyl)oxy]ethanamine](/img/structure/B4966850.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)


![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
